

A Technical Guide to the NMR Spectral Data of 2-(Tert-butyldimethylsilyloxy)ethanamine

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Compound of Interest

Compound Name: 2-(Tert-butyldimethylsilyloxy)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectral data for **2-(Tert-butyldimethylsilyloxy)ethanamine**. The information presented herein is intended to assist researchers and professionals in the fields of chemical synthesis and drug development in the structural elucidation and characterization of this versatile bifunctional molecule.

Introduction

2-(Tert-butyldimethylsilyloxy)ethanamine is a valuable building block in organic synthesis, featuring a primary amine and a protected hydroxyl group. This unique structure allows for selective functionalization at the amine terminus while the tert-butyldimethylsilyl (TBDMS) ether protects the hydroxyl moiety. Accurate interpretation of its NMR spectra is crucial for confirming its structure and purity during synthetic processes. This guide presents a comprehensive summary of its ^1H and ^{13}C NMR data, along with the experimental protocols for data acquisition.

NMR Spectral Data

The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR spectral data for **2-(Tert-butyldimethylsilyloxy)ethanamine**, acquired in deuterated chloroform (CDCl_3).

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
3.64	Triplet	5.0	2H	-O-CH ₂ -
3.05	Broad Singlet	N/A	2H	-NH ₂
2.80	Triplet	5.0	2H	-CH ₂ -NH ₂
0.90	Singlet	N/A	9H	-C(CH ₃) ₃
0.06	Singlet	N/A	6H	-Si(CH ₃) ₂

Table 1: ¹H NMR spectral data for **2-(Tert-butyldimethylsilyloxy)ethanamine**.[\[1\]](#)[\[2\]](#)

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
64.7	-O-CH ₂ -
44.1	-CH ₂ -NH ₂
25.9	-C(CH ₃) ₃
18.3	-C(CH ₃) ₃
-3.4	-Si(CH ₃) ₂

Table 2: ¹³C NMR spectral data for **2-(Tert-butyldimethylsilyloxy)ethanamine**.[\[2\]](#)

Experimental Protocols

The following sections detail the methodology for the synthesis and subsequent NMR analysis of **2-(Tert-butyldimethylsilyloxy)ethanamine**.

Synthesis of 2-(Tert-butyldimethylsilyloxy)ethanamine[\[2\]](#)

A solution of tert-butyldimethylsilyl chloride (3.6 g, 24 mmol) in dichloromethane (10 mL) was added dropwise over 3 minutes to a stirred mixture of 2-aminoethanol (1.22 g, 20 mmol) and

imidazole (2.04 g, 30 mmol) in a mixed solvent system. The reaction mixture was stirred at room temperature for 1 hour. Following the reaction, water (20 mL) was added to quench the reaction. The organic and aqueous phases were separated. The aqueous phase was extracted with dichloromethane (2 x 20 mL). The combined organic phases were dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a light yellow oil.

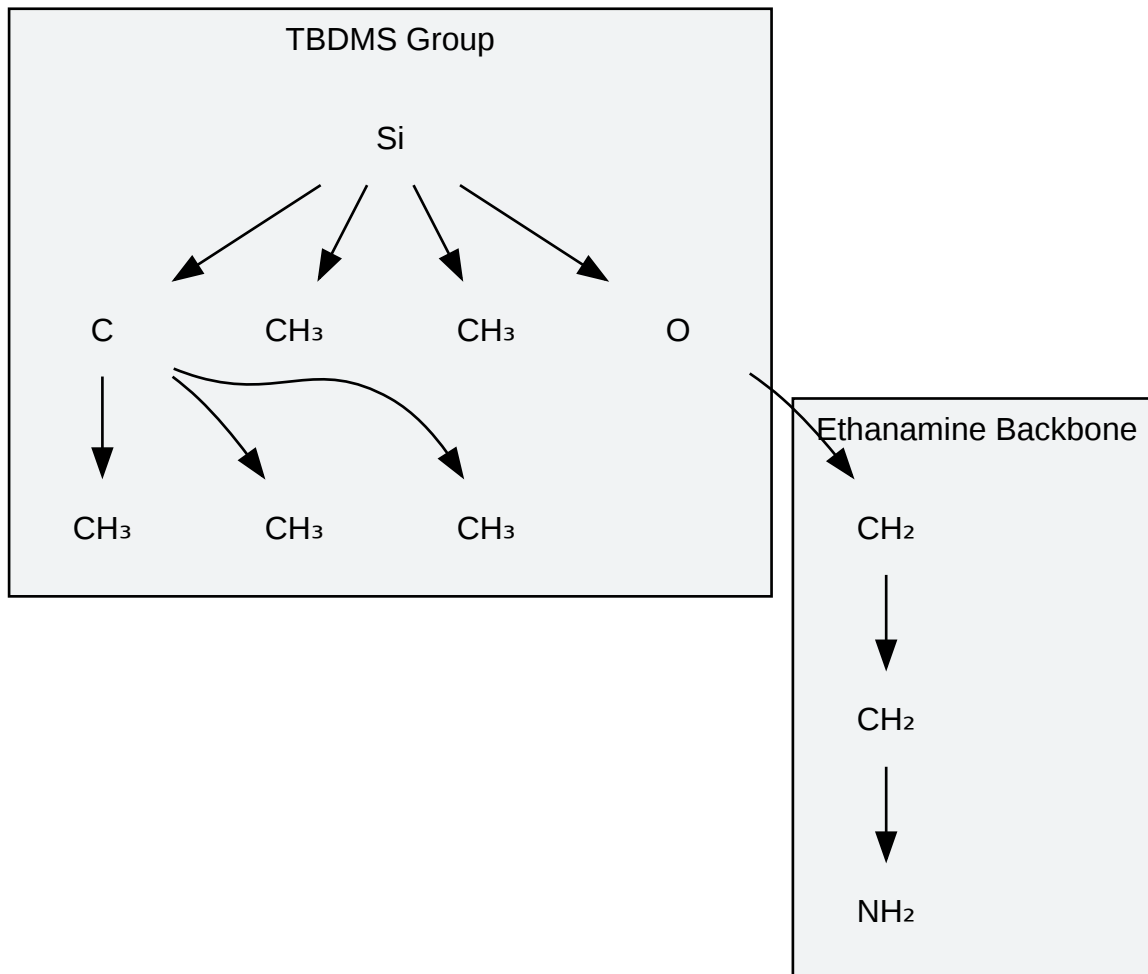
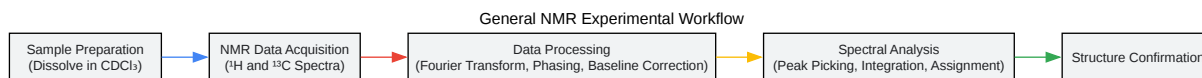
NMR Data Acquisition[1][2]

The ^1H and ^{13}C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively.[2] The sample was dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Molecular Structure of 2-(Tert-butyldimethylsilyloxy)ethanamine

[Click to download full resolution via product page](#)Caption: Molecular structure of **2-(Tert-butyldimethylsilyloxy)ethanamine**.[Click to download full resolution via product page](#)

Caption: A generalized workflow for acquiring and analyzing NMR data.

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References

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- 2. 2-(tert-butyldimethylsilyloxy)ethanamine | 101711-55-1 [chemicalbook.com]
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